molecular formula C12H10ClIN4O3 B13881981 Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate

Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate

Cat. No.: B13881981
M. Wt: 420.59 g/mol
InChI Key: ACJGPQWESCZPPW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its incorporation of both halogen atoms (chlorine and iodine) and a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate typically involves multiple steps. One common approach is to start with a benzoic acid derivative, which undergoes halogenation to introduce the chlorine and iodine atoms. The triazole ring is then introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with an acylated intermediate. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products will include oxidized or reduced forms of the original compound.

    Ester Hydrolysis: The major products are the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its mechanism of action. Additionally, the halogen atoms may participate in halogen bonding, influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
  • Methyl 4-chloro-2-iodobenzoate
  • Methyl 4-chloro-5-bromo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate

Uniqueness

Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate is unique due to the specific combination of functional groups it contains. The presence of both chlorine and iodine atoms, along with the triazole ring, imparts distinct chemical properties that can be leveraged in various applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H10ClIN4O3

Molecular Weight

420.59 g/mol

IUPAC Name

methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C12H10ClIN4O3/c1-21-12(20)7-2-9(14)8(13)3-10(7)17-11(19)4-18-6-15-5-16-18/h2-3,5-6H,4H2,1H3,(H,17,19)

InChI Key

ACJGPQWESCZPPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CN2C=NC=N2)Cl)I

Origin of Product

United States

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